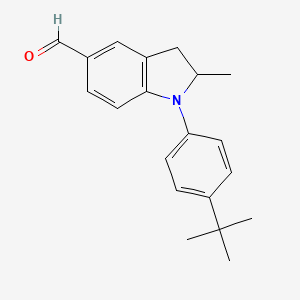
1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde is an organic compound with a complex structure that includes a tert-butylphenyl group, a methylindoline moiety, and a carbaldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide (NaOH) or an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity. Additionally, the use of solid catalysts and solvent-free conditions can be explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Br2, HNO3, often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices
作用机制
The mechanism of action of 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity .
相似化合物的比较
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the indoline and carbaldehyde functionalities.
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: Contains a similar aromatic structure but differs in the functional groups attached.
(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: Another compound with a tert-butylphenyl group but with different substituents and a piperazine ring.
Uniqueness: 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the indoline and carbaldehyde groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C20H23NO |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-2-methyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C20H23NO/c1-14-11-16-12-15(13-22)5-10-19(16)21(14)18-8-6-17(7-9-18)20(2,3)4/h5-10,12-14H,11H2,1-4H3 |
InChI 键 |
NTYLHKIXCSTGIF-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(N1C3=CC=C(C=C3)C(C)(C)C)C=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















